An In-Depth Technical Guide to 3-(2,3-Difluorophenyl)isoxazol-5-amine: Molecular Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 3-(2,3-Difluorophenyl)isoxazol-5-amine: Molecular Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-(2,3-Difluorophenyl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer expert insights into its molecular structure, physicochemical properties, and potential synthetic routes. By examining the influence of the 2,3-difluorophenyl and 5-aminoisoxazole moieties, we present a scientifically grounded projection of the compound's characteristics and its potential as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers, providing both theoretical understanding and practical, actionable protocols.
Introduction: The Scientific Rationale
The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The incorporation of a difluorophenyl group can further enhance a molecule's therapeutic potential by improving metabolic stability and binding affinity.[3] Specifically, the 2,3-difluoro substitution pattern introduces unique electronic and conformational properties that can modulate a compound's interaction with biological targets. The 5-amino-isoxazole moiety provides a key site for further chemical modification, making it a versatile building block for the synthesis of compound libraries.
This guide will delve into the nuanced interplay of these structural features to provide a detailed understanding of 3-(2,3-Difluorophenyl)isoxazol-5-amine.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-(2,3-Difluorophenyl)isoxazol-5-amine is characterized by a planar isoxazole ring linked to a 2,3-difluorophenyl group at the 3-position and an amine group at the 5-position.
Figure 2: Proposed synthetic workflow for 3-(2,3-Difluorophenyl)isoxazol-5-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl carbonate (5.0 eq) under an inert atmosphere (N₂ or Ar), add a solution of 2,3-difluoroacetophenone (1.0 eq) in anhydrous diethyl carbonate dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired β-ketoester.
Step 2: Synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
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Dissolve the ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (1.0 eq) in ethanol.
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Add an excess of aqueous ammonium hydroxide (e.g., 28% solution, 5.0 eq) and stir the mixture at room temperature overnight.
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Remove the solvent under reduced pressure. The resulting amide can be dehydrated using a variety of reagents. A common method is to heat the amide with a dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.
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After the reaction is complete, carefully quench the reaction mixture and extract the product with an appropriate organic solvent.
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Purify the crude β-ketonitrile by column chromatography or recrystallization.
Step 3: Synthesis of 3-(2,3-Difluorophenyl)isoxazol-5-amine
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To a solution of 3-(2,3-difluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to yield 3-(2,3-Difluorophenyl)isoxazol-5-amine.
Predicted Spectroscopic and Chromatographic Properties
Based on the analysis of related compounds, the following spectral characteristics are anticipated.
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the difluorophenyl ring will appear as complex multiplets in the range of δ 7.0-8.0 ppm. - The proton on the C4 of the isoxazole ring will likely be a singlet around δ 6.0-6.5 ppm. - The amine protons will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons will be observed in the region of δ 110-160 ppm, with characteristic C-F couplings. - The carbons of the isoxazole ring will have distinct chemical shifts, with C3 and C5 being more downfield than C4. |
| Mass Spectrometry (ESI+) | A prominent [M+H]⁺ ion at m/z 197.06. |
| IR Spectroscopy | - N-H stretching of the primary amine around 3300-3500 cm⁻¹. - C=N and C=C stretching of the isoxazole and phenyl rings in the 1500-1650 cm⁻¹ region. - C-F stretching bands, typically in the 1100-1300 cm⁻¹ range. |
| Reverse-Phase HPLC | The compound is expected to be well-retained on a C18 column using a mobile phase of acetonitrile and water, with a retention time dependent on the specific gradient. |
Potential Biological Activity and Applications in Drug Discovery
The 3-phenylisoxazol-5-amine scaffold is a versatile starting point for the development of a wide range of biologically active molecules. The presence of the 2,3-difluorophenyl group is of particular interest, as fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability.
Potential Therapeutic Targets
Derivatives of 3-phenylisoxazoles have been investigated for a variety of therapeutic applications, including:
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Anti-inflammatory Agents: Many isoxazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. [1]* Anticancer Agents: The isoxazole scaffold has been incorporated into molecules targeting various cancer-related pathways, including tyrosine kinases and sirtuin inhibitors. [2]* Antiviral Agents: Certain isoxazole derivatives have demonstrated antiviral activity, including against Hepatitis B virus (HBV). [4]* Enzyme Inhibitors: The structural features of this compound make it a candidate for targeting a range of enzymes, where the difluorophenyl group can interact with hydrophobic pockets and the amino group can form key hydrogen bonds.
Figure 3: A generalized signaling pathway illustrating the potential mechanism of action for derivatives of 3-(2,3-Difluorophenyl)isoxazol-5-amine.
Future Directions and Drug Development Potential
The primary amino group at the 5-position of the isoxazole ring is a key handle for synthetic elaboration. It allows for the straightforward formation of amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR). The 2,3-difluorophenyl group provides a unique substitution pattern that can be exploited to achieve selectivity for specific biological targets.
Conclusion
3-(2,3-Difluorophenyl)isoxazol-5-amine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its predicted molecular and physicochemical properties, a detailed proposed synthetic route, and an analysis of its potential biological applications. By leveraging established chemical principles and data from analogous structures, this document serves as a valuable resource to stimulate and guide future research into this and related compounds. The strategic combination of the isoxazole and difluorophenyl moieties makes this a scaffold worthy of further investigation for the development of novel therapeutic agents.
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